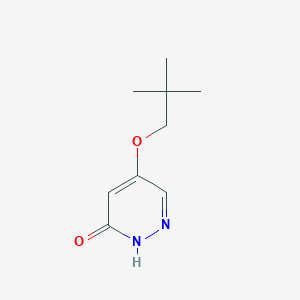
5-(neopentyloxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-(néopentyloxy)pyridazin-3(2H)-one est un composé hétérocyclique appartenant à la famille des pyridazinones. Les pyridazinones sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-(néopentyloxy)pyridazin-3(2H)-one implique généralement la réaction de l'alcool néopentylique avec un précurseur de pyridazinone approprié. Une méthode courante est la réaction de substitution nucléophile où l'alcool néopentylique réagit avec une pyridazinone halogénée en conditions basiques. La réaction est généralement réalisée en présence d'une base telle que le carbonate de potassium dans un solvant aprotique comme le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
La production industrielle de la 5-(néopentyloxy)pyridazin-3(2H)-one peut impliquer des techniques de synthèse en flux continu pour améliorer le rendement et l'efficacité. L'utilisation de réacteurs automatisés et de conditions réactionnelles optimisées peut réduire considérablement les coûts de production et améliorer la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
La 5-(néopentyloxy)pyridazin-3(2H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes de pyridazinone correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle pyridazinone en dérivés dihydropyridazinone.
Substitution : Le groupe néopentyloxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent diverses pyridazinones substituées, dihydropyridazinones et oxydes de pyridazinone, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique et ses effets sur diverses voies biologiques.
Mécanisme d'action
Le mécanisme d'action de la 5-(néopentyloxy)pyridazin-3(2H)-one implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. On pense qu'elle inhibe certaines enzymes en se liant à leurs sites actifs, modulant ainsi diverses voies biochimiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte biologique spécifiques .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 5-(neopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
CI-914 : Un dérivé de pyridazinone connu pour ses effets cardiotoniques.
CI-930 : Une autre pyridazinone aux propriétés antihypertensives.
Pimobendan : Une pyridazinone utilisée comme agent inotrope positif dans le traitement de l'insuffisance cardiaque.
Unicité
La 5-(néopentyloxy)pyridazin-3(2H)-one est unique en raison de la présence du groupe néopentyloxy, qui lui confère des propriétés chimiques distinctes et des activités biologiques potentielles. Cette caractéristique structurale la différencie des autres dérivés de pyridazinone et peut contribuer à ses applications et ses effets spécifiques.
Propriétés
Numéro CAS |
1346697-79-7 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)6-13-7-4-8(12)11-10-5-7/h4-5H,6H2,1-3H3,(H,11,12) |
Clé InChI |
CBOXNQQTQGOSQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=CC(=O)NN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


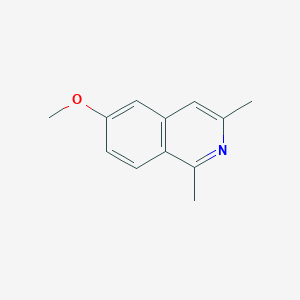



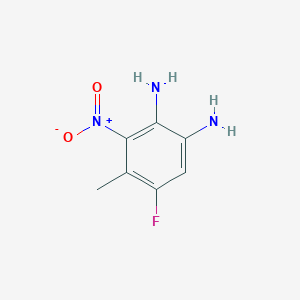
![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)


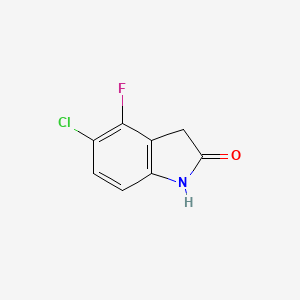
![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)
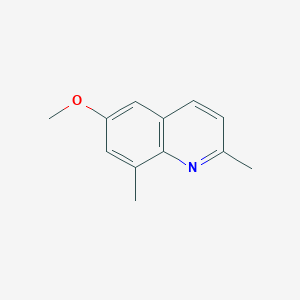

![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)
